molecular formula C15H13ClO4 B047891 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-27-5

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B047891
CAS No.: 113457-27-5
M. Wt: 292.71 g/mol
InChI Key: OYGJEFJTAUFTJM-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H13ClO4 It is a derivative of benzoic acid, featuring a chlorobenzyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2-chlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 4-[(2-Chlorobenzyl)oxy]-3-carboxybenzoic acid.

    Reduction: Formation of 4-[(2-Benzyl)oxy]-3-methoxybenzoic acid.

    Substitution: Formation of 4-[(2-Aminobenzyl)oxy]-3-methoxybenzoic acid or 4-[(2-Thiobenzyl)oxy]-3-methoxybenzoic acid.

Scientific Research Applications

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid
  • 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid
  • 4-[(2-Bromobenzyl)oxy]-3-methoxybenzoic acid

Uniqueness

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the specific positioning of the chlorobenzyl and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGJEFJTAUFTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358229
Record name 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113457-27-5
Record name 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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